4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-[(3-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN/c14-9-11-4-6-16(7-5-11)10-12-2-1-3-13(15)8-12/h1-3,8,11H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFRRJRIDBYLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine typically involves the reaction of piperidine with chloromethyl and 3-fluorobenzyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or other suitable catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution (SN2) with a range of nucleophiles, forming derivatives with modified functional groups.
Key Examples:
Mechanistic Insight :
The reaction proceeds via an SN2 pathway due to the primary nature of the chloromethyl group. Steric hindrance from the adjacent piperidine ring slightly reduces reaction rates compared to linear chloromethyl analogs .
Elimination Reactions
Under basic conditions, the chloromethyl group can undergo dehydrohalogenation to form a vinyl-piperidine derivative.
Example:
-
Reagent : KOtBu (2 equiv)
-
Solvent : THF, 0°C → rt, 4 h
-
Product : 1-(3-Fluorobenzyl)-4-vinylpiperidine
Notes :
-
Elimination competes with substitution in polar aprotic solvents.
-
The fluorobenzyl group stabilizes the transition state through weak C–H···F interactions .
Cross-Coupling Reactions
The chloromethyl group participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.
Suzuki-Miyaura Coupling:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(Phenylmethyl)-1-(3-fluorobenzyl)piperidine | 71% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), CsF | 4-(4-Methoxybenzyl)-1-(3-fluorobenzyl)piperidine | 63% |
Conditions : DME/H₂O (3:1), 80°C, 12 h .
Piperidine Ring Functionalization
The piperidine nitrogen can undergo alkylation or acylation, though the 3-fluorobenzyl group introduces steric constraints.
Acylation:
-
Reagent : Acetyl chloride (1.2 equiv)
-
Conditions : DCM, Et₃N (1.5 equiv), 0°C → rt, 2 h
-
Product : 1-(3-Fluorobenzyl)-4-(chloromethyl)piperidine-1-acetamide
Alkylation:
-
Reagent : Methyl iodide (1.5 equiv)
-
Conditions : DMF, NaH (2 equiv), 0°C, 1 h
-
Product : 1-(3-Fluorobenzyl)-4-(chloromethyl)-1-methylpiperidinium iodide
Stability Under Acidic/Basic Conditions
The compound exhibits moderate stability:
| Condition | Stability | Degradation Pathway |
|---|---|---|
| 1M HCl (aq) | Stable for 24 h at 25°C | N/A |
| 1M NaOH (aq) | Partial hydrolysis (∼20% in 12 h) | Cleavage of chloromethyl group |
| TFA/DCM (1:1) | Stable for 6 h | N/A |
Key Insight :
The electron-withdrawing fluorine atom on the benzyl group enhances resistance to acid-catalyzed degradation .
Reductive Dehalogenation
Catalytic hydrogenation removes the chloromethyl group selectively:
-
Catalyst : Pd/C (10 wt%)
-
Conditions : H₂ (1 atm), MeOH, rt, 4 h
-
Product : 1-(3-Fluorobenzyl)piperidine
Comparative Reactivity with Analogs
The reactivity of 4-(chloromethyl)-1-(3-fluorobenzyl)piperidine differs from structurally related compounds:
| Compound | Chloromethyl Reactivity (Relative Rate) | Piperidine N Reactivity |
|---|---|---|
| 4-(Chloromethyl)-1-benzylpiperidine | 1.0 (Reference) | High |
| 4-(Chloromethyl)-1-(4-fluorobenzyl)piperidine | 0.95 | Moderate |
| This compound | 0.88 | Moderate |
| 4-(Chloromethyl)-1-(2-fluorobenzyl)piperidine | 0.72 | Low |
Explanation :
Scientific Research Applications
The compound 4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine is a piperidine derivative that has garnered attention in scientific research due to its diverse applications in medicinal chemistry, particularly in drug development and biological studies. This article provides a detailed overview of its applications, including chemical properties, biological activities, and case studies that highlight its significance in research.
Structural Characteristics
- Molecular Formula : C12H14ClFN2
- Molecular Weight : 234.7 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Medicinal Chemistry
This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural framework is utilized to develop drugs targeting neurological disorders, including depression and anxiety, by modulating neurotransmitter systems.
Biological Studies
This compound has been investigated for its effects on several biological pathways:
- Neurotransmitter Receptor Interactions : It has shown potential as a modulator of serotonin and dopamine receptors, which are pivotal in mood regulation.
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Cancer Research
Preliminary findings indicate that this compound may induce cytotoxic effects in cancer cell lines. Its ability to trigger apoptosis (programmed cell death) has been observed in studies involving human breast cancer cells, making it a candidate for further exploration in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Neuroprotection | Reduction of oxidative stress |
Table 2: Case Studies Overview
| Case Study | Description | Findings |
|---|---|---|
| Antimicrobial Testing | Evaluated against Staphylococcus aureus and Escherichia coli | MIC = 32 µg/mL for both strains |
| Cytotoxicity Study | Tested on MCF-7 breast cancer cell line | Dose-dependent apoptosis observed |
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of this compound, significant inhibition of growth was noted against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Treatment with concentrations ranging from 10 to 50 µM led to a dose-dependent increase in apoptosis, measured by Annexin V staining and flow cytometry analysis. These results suggest that this compound could be further developed for cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-N-(3-fluorobenzyl)benzamide
- 4-(2-Fluorobenzyl)piperidine hydrochloride
- 3-(3′-Fluorobenzyloxy)phenylboronic acid
Uniqueness
4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Biological Activity
4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine is a compound characterized by a piperidine ring with significant substituents: a chloromethyl group at the fourth position and a 3-fluorobenzyl group at the first position. Its molecular formula is CHClFN, with a molecular weight of approximately 241.73 g/mol. The unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis .
The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. Research indicates that this compound may exhibit receptor binding capabilities, potentially leading to enzyme inhibition or modulation of biological pathways. These properties are valuable for pharmacological studies, particularly in developing new therapeutic agents .
Biological Activity Data
The biological activity data for this compound suggests its potential as a pharmacological agent. The compound has shown promising results in various assays, particularly in receptor binding studies and enzyme inhibition tests.
Table 1: Biological Activity Overview
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound. These investigations often focus on the structure-activity relationship (SAR) to identify key features responsible for biological efficacy.
Study 1: DPP-4 Inhibition
A study designed a series of piperidine derivatives, including those similar to this compound, as DPP-4 inhibitors for potential antidiabetic applications. The compounds were evaluated using a MAK 203 kit, revealing significant inhibitory activity with IC values comparable to established drugs like Sitagliptin .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of piperidine derivatives against various pathogens. The results indicated that certain structural modifications enhanced antibacterial efficacy, with MIC values significantly lower than standard antibiotics such as ciprofloxacin .
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparative Analysis of Piperidine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Chloromethyl)-N-(3-fluorobenzyl)benzamide | Benzamide moiety instead of piperidine | Moderate receptor binding |
| 4-(2-Fluorobenzyl)piperidine hydrochloride | Different fluorobenzyl substitution | Enhanced enzyme inhibition |
| 3-(3′-Fluorobenzyloxy)phenylboronic acid | Boronic acid functional group | Significant anti-inflammatory activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-fluorobenzyl chloride with 4-(chloromethyl)piperidine in anhydrous dichloromethane under reflux (60°C, 12 hrs) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity. Monitor residual solvents (e.g., THF) via GC-MS .
Q. What safety protocols are critical when handling this compound?
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to volatility and potential respiratory irritancy (H315/H319). Avoid exposure to moisture to prevent hydrolysis of the chloromethyl group .
- Storage : Store under nitrogen at –20°C in amber vials to prevent degradation. Monitor for discoloration or precipitate formation as stability indicators .
Q. How can researchers characterize its physicochemical properties (e.g., logP, solubility)?
- LogP Determination : Use shake-flask method with octanol/water partitioning, validated via reverse-phase HPLC retention times .
- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and DMSO. For low solubility, consider co-solvency (e.g., PEG-400) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular dynamics) predict its receptor binding behavior?
- Approach : Use Schrödinger’s Maestro or AutoDock Vina for docking studies against targets like dopamine or serotonin receptors. Validate predictions with SPR (surface plasmon resonance) binding assays .
- Data Interpretation : Analyze RMSD (root-mean-square deviation) trajectories to assess binding stability. Cross-reference with experimental IC₅₀ values to resolve discrepancies .
Q. What strategies address contradictory data in its pharmacological profiling (e.g., off-target binding)?
- Troubleshooting :
- Binding Assays : Replicate radioligand displacement assays (e.g., ³H-spiperone for dopamine D₂ receptors) under standardized buffer conditions (pH 7.4, 25°C) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may alter apparent binding affinities .
Q. How can structural modifications enhance selectivity for specific receptor subtypes?
- Design Framework :
- Bioisosteric Replacement : Substitute the 3-fluorobenzyl group with a 4-fluorophenyl moiety to reduce steric hindrance at GPCR binding pockets .
- Piperidine Ring Functionalization : Introduce hydroxyl groups at C3 to improve hydrogen bonding with histidine residues in target receptors .
Q. What methodologies assess its stability under varying experimental conditions (e.g., pH, temperature)?
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (37°C, 24 hrs) and monitor degradation via UPLC-QTOF-MS .
- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition onset temperatures .
Theoretical and Methodological Integration
Q. How can researchers align synthesis optimization with green chemistry principles?
- Sustainable Approaches :
- Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Catalytic methods: Employ Pd/C or biocatalysts for reductive amination to minimize waste .
Q. What statistical tools are recommended for analyzing structure-activity relationship (SAR) data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
